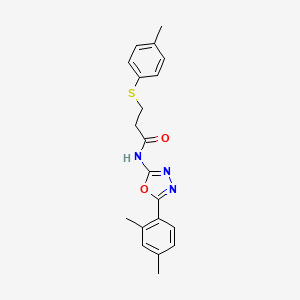![molecular formula C12H14F3N3O4 B2695760 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 1240594-69-7](/img/structure/B2695760.png)
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction.
Protection and Deprotection Steps: The 2-methylpropan-2-yl group is often used as a protecting group for the amino functionality, which can be introduced and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-methylpyrimidine-5-carboxylic acid
- 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-chloropyrimidine-5-carboxylic acid
- 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-bromopyrimidine-5-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
特性
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O4/c1-11(2,3)22-10(21)17-5-7-16-4-6(9(19)20)8(18-7)12(13,14)15/h4H,5H2,1-3H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFMWMUDSTKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695682.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)
![1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2695685.png)







